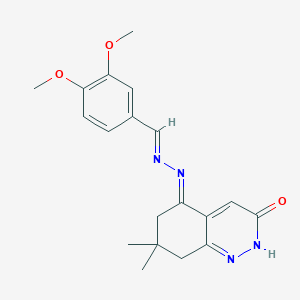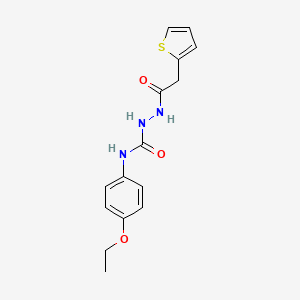
3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone is 354.16919058 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethoxybenzaldehyde (7,7-dimethyl-3-oxo-2,6,7,8-tetrahydro-5(3H)-cinnolinylidene)hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Metal Complexes
The synthesis of metal complexes using 3,4-dimethoxybenzaldehyde hydrazone derivatives is a significant area of research. These compounds can react with various metal ions to form complexes with different geometries and properties . For instance, the reaction with transition metals like Cr(III), Fe(III), Co(II), and Ni(II) can lead to complexes with square planar, tetrahedral, or octahedral geometries. These complexes are characterized using techniques like FTIR, Mass spectra, and UV-vis absorption, providing insights into their structure and potential applications in catalysis or material science .
Drug Delivery Systems
Hydrazone derivatives of 3,4-dimethoxybenzaldehyde have been studied as potential carriers for drug delivery . The ability to form molecular cages that can encapsulate drugs like doxorubicin is particularly promising. These cages can protect the drug molecules until they reach their target, potentially reducing side effects and improving efficacy. The stability of these cages under different pH conditions and their minimal cell toxicity make them suitable candidates for future in vivo drug delivery applications .
Optical Studies
The optical properties of 3,4-dimethoxybenzaldehyde hydrazone and its metal complexes have been explored for various applications . The study of optical absorption spectra can reveal information about the energy gap (Eg) of these compounds, which is crucial for their use in optoelectronic devices. The absorption coefficient, real and imaginary parts of the dielectric constant, and optical conductivity are parameters that can be optimized for specific uses in electronics and photonics .
Catalysis
Schiff base compounds formed from 3,4-dimethoxybenzaldehyde derivatives serve as versatile ligands in metal–organic complexes used in catalysis . These complexes can catalyze a variety of chemical reactions, including those important in industrial processes and organic synthesis. The ability to tailor the electronic and steric properties of these ligands allows for the design of catalysts with high specificity and efficiency .
Material Science
The electrically conducting properties of organometallic complexes containing 3,4-dimethoxybenzaldehyde hydrazone derivatives are of interest in material science . These materials can be used in the development of conductive polymers, sensors, and other electronic components. The versatility of these compounds in forming complexes with different metals provides a wide range of electrical properties that can be harnessed for technological advancements .
Medicinal Chemistry
3,4-dimethoxybenzaldehyde hydrazone: derivatives exhibit a wide spectrum of medicinal properties . They have shown activity against various diseases, including tuberculosis, leprosy, and bacterial and viral infections. Additionally, these compounds have potential as antimalarial, antitumor, and antipsoriatic agents, and they could be developed into pesticides and fungicides. The broad range of biological activities makes them valuable scaffolds in drug discovery and development .
Eigenschaften
IUPAC Name |
(5E)-5-[(E)-(3,4-dimethoxyphenyl)methylidenehydrazinylidene]-7,7-dimethyl-6,8-dihydro-2H-cinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)9-14(13-8-18(24)23-22-15(13)10-19)21-20-11-12-5-6-16(25-3)17(7-12)26-4/h5-8,11H,9-10H2,1-4H3,(H,23,24)/b20-11+,21-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBUQHYPNILJLC-FENOTYGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NNC(=O)C=C2C(=NN=CC3=CC(=C(C=C3)OC)OC)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=NNC(=O)C=C2/C(=N/N=C/C3=CC(=C(C=C3)OC)OC)/C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}-3-methylphenol](/img/structure/B5822301.png)

![3-amino-N-(3-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5822313.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)


![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)
![1-(4-butoxybenzoyl)-1H-indole-2,3-dione 3-[O-(4-butoxybenzoyl)oxime]](/img/structure/B5822364.png)
![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)
![1-[(2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5822392.png)